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Abstract
UCT943 is a potent, next-generation inhibitor of Plasmodium falciparum phosphatidylinositol 4-

kinase (PfPI4K), a critical enzyme for parasite development.[1][2][3] This document provides

detailed application notes and protocols for the experimental use of UCT943, focusing on its

solubility characteristics and formulation for both in vitro and in vivo studies. The provided

information is intended to facilitate rigorous and reproducible research in the field of

antimalarial drug discovery.

Physicochemical Properties and Solubility
UCT943 exhibits significantly improved solubility compared to its predecessor, MMV048, which

is a key attribute for its development as a potential antimalarial candidate.[4] Its

physicochemical properties are summarized in the table below.
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Property Value Reference

Molecular Formula C₂₂H₂₀F₃N₅O [5]

Molecular Weight 427.42 g/mol [5]

pKa 7.5 [6]

LogD (pH 7.4) -0.27 [7]

DMSO Solubility ≥ 250 mg/mL (584.90 mM) [5]

Aqueous Solubility
pH-dependent, higher solubility

at pH < 7.5
[7]

Table 1: Physicochemical Properties of UCT943.

Solubility Profile
UCT943 is a weak base, and its aqueous solubility is pH-dependent.[7] Higher solubility is

observed at pH values below its pKa of 7.5.[6] The compound demonstrates high solubility in

Fasted State Simulated Intestinal Fluid (FaSSIF).[7] In organic solvents, UCT943 is highly

soluble in dimethyl sulfoxide (DMSO).[5] For in vitro assays, stock solutions are typically

prepared in DMSO. It is crucial to use freshly opened, anhydrous DMSO as the solvent is

hygroscopic, which can impact solubility.[5]

In Vitro Experimental Protocols
Preparation of UCT943 Stock Solutions for In Vitro
Assays
Objective: To prepare a high-concentration stock solution of UCT943 in DMSO for use in

various in vitro assays.

Materials:

UCT943 powder

Anhydrous Dimethyl Sulfoxide (DMSO)
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Sterile microcentrifuge tubes

Vortex mixer

Ultrasonic bath

Protocol:

Aseptically weigh the desired amount of UCT943 powder.

Add the appropriate volume of anhydrous DMSO to achieve the target concentration (e.g.,

10 mM or 50 mM).

Vortex the solution vigorously for 1-2 minutes to aid dissolution.

If precipitation is observed, sonicate the solution in an ultrasonic bath for 5-10 minutes.[5]

Visually inspect the solution to ensure it is clear and free of particulates.

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

Store the stock solutions at -20°C or -80°C for long-term stability.

In Vitro Antiplasmodial Activity Assay ([³H]-
Hypoxanthine Incorporation Method)
Objective: To determine the 50% inhibitory concentration (IC₅₀) of UCT943 against the asexual

blood stages of P. falciparum. This protocol is based on the well-established [³H]-hypoxanthine

incorporation assay, which measures the inhibition of parasite nucleic acid synthesis.[8][9][10]

[11]

Materials:

P. falciparum culture (synchronized to the ring stage)

Complete parasite culture medium (RPMI 1640, AlbuMAX II, hypoxanthine, etc.)

UCT943 stock solution in DMSO
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[³H]-hypoxanthine

96-well microtiter plates

Gas mixture (5% CO₂, 5% O₂, 90% N₂)

Incubator (37°C)

Cell harvester

Scintillation counter and scintillation fluid

Protocol:

Prepare serial dilutions of UCT943 in complete culture medium in a 96-well plate. The final

DMSO concentration should be kept below 0.5% to avoid solvent toxicity.

Add synchronized ring-stage P. falciparum culture to each well at a final parasitemia of 0.5%

and a hematocrit of 2.5%.

Include parasite-free red blood cells as a negative control and parasites treated with a known

antimalarial (e.g., chloroquine) as a positive control.

Incubate the plates for 24 hours at 37°C in a humidified, gassed incubator.[11][12]

Add 0.5 µCi of [³H]-hypoxanthine to each well.

Continue the incubation for an additional 24-48 hours.[10]

After the incubation period, lyse the cells by freeze-thawing the plates.

Harvest the contents of each well onto a glass fiber filter using a cell harvester.

Wash the filters to remove unincorporated [³H]-hypoxanthine.

Place the filters in scintillation vials with scintillation fluid.

Measure the incorporated radioactivity using a scintillation counter.
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Calculate the IC₅₀ value by plotting the percentage of inhibition of [³H]-hypoxanthine

incorporation against the log of the drug concentration and fitting the data to a sigmoidal

dose-response curve.

In Vivo Experimental Protocols and Formulations
UCT943 has demonstrated high efficacy in murine models of malaria.[1][2] Appropriate

formulation is critical for achieving consistent and reliable results in in vivo studies.

Recommended Formulations for Oral Gavage
Several vehicle formulations can be used for the oral administration of UCT943 in mice. The

choice of formulation may depend on the required dose and the specific experimental

conditions.

Formulation Composition
Achievable
Solubility

Reference

Protocol 1

10% DMSO, 40%

PEG300, 5% Tween-

80, 45% Saline

≥ 2.08 mg/mL (4.87

mM)
[5]

Protocol 2

10% DMSO, 90%

(20% SBE-β-CD in

Saline)

≥ 2.08 mg/mL (4.87

mM)
[5]

Protocol 3
10% DMSO, 90%

Corn Oil

≥ 2.08 mg/mL (4.87

mM)
[5]

Table 2: In Vivo Formulations for UCT943.

Preparation of Oral Gavage Formulation (Protocol 1)
Objective: To prepare a clear solution of UCT943 for oral administration to mice.

Materials:

UCT943 powder
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DMSO

PEG300

Tween-80

Sterile Saline (0.9% NaCl)

Sterile tubes

Vortex mixer

Protocol:

Prepare a stock solution of UCT943 in DMSO (e.g., 20.8 mg/mL).[5]

For a 1 mL final volume, sequentially add the components in the following order, mixing

thoroughly after each addition:[13][14]

To 400 µL of PEG300, add 100 µL of the UCT943 DMSO stock solution. Vortex until the

solution is homogenous.

Add 50 µL of Tween-80 to the mixture and vortex thoroughly.

Add 450 µL of sterile saline to bring the final volume to 1 mL. Vortex until the solution is

clear and uniform.

The final concentration of UCT943 in this formulation will be 2.08 mg/mL. The formulation

should be prepared fresh on the day of use. If precipitation occurs, gentle warming and/or

sonication can be used to aid dissolution.[5]

In Vivo Efficacy Study in a Plasmodium berghei Mouse
Model
Objective: To evaluate the in vivo efficacy of UCT943 against P. berghei infection in mice.

Materials:
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Female Swiss Webster or BALB/c mice

Plasmodium berghei (e.g., ANKA strain)

UCT943 formulation for oral gavage

Vehicle control (formulation without UCT943)

Positive control drug (e.g., chloroquine)

Giemsa stain

Microscope

Protocol:

Infect mice intravenously or intraperitoneally with 1 x 10⁵ P. berghei-infected red blood cells.

Initiate treatment 24 hours post-infection.

Administer UCT943 orally once daily for four consecutive days at the desired dose levels

(e.g., 3, 10, 30 mg/kg).

Administer the vehicle control and a positive control drug to separate groups of mice.

Monitor parasitemia daily by preparing thin blood smears from tail blood, staining with

Giemsa, and counting the percentage of infected red blood cells under a microscope.

Monitor the survival of the mice daily.

The primary endpoint is the reduction in parasitemia compared to the vehicle-treated group.

The 90% effective dose (ED₉₀) can be calculated. UCT943 has a reported ED₉₀ of 1.0 mg/kg

in the P. berghei model.[5]

In Vivo Efficacy Study in a Humanized P. falciparum
Mouse Model
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Objective: To assess the in vivo efficacy of UCT943 in a more clinically relevant model using

human red blood cells and P. falciparum.

Materials:

Immunodeficient mice (e.g., NOD-scid IL-2Rγnull)

Human red blood cells (hRBCs)

Plasmodium falciparum (e.g., NF54 strain)

UCT943 formulation for oral gavage

Vehicle control

Positive control drug

Protocol:

Engraft the immunodeficient mice with human red blood cells.

Infect the humanized mice with P. falciparum-infected hRBCs.

Initiate treatment once a stable parasitemia is established.

Administer UCT943 orally once daily for four consecutive days at various dose levels.

Include vehicle and positive control groups.

Monitor parasitemia daily using Giemsa-stained blood smears or flow cytometry.

The efficacy of UCT943 is determined by the reduction in parasitemia. The reported ED₉₀ for

UCT943 in a P. falciparum-infected NSG mouse model is 0.25 mg/kg.[5]

Mechanism of Action and Signaling Pathway
UCT943 exerts its antimalarial activity by inhibiting Plasmodium falciparum phosphatidylinositol

4-kinase (PfPI4K).[1][2][3] This enzyme plays a crucial role in the parasite's lifecycle by

catalyzing the phosphorylation of phosphatidylinositol to generate phosphatidylinositol 4-
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phosphate (PI4P). PI4P is an essential lipid second messenger involved in vesicular trafficking

and protein localization within the parasite.[4][15][16]

The inhibition of PfPI4K by UCT943 disrupts the production of PI4P, which in turn affects the

localization and activity of downstream effectors. One such key effector is the calcium-

dependent protein kinase PfCDPK7, which interacts with PI4P via its PH domain.[15][16] The

disruption of PfCDPK7 localization and function leads to impaired phospholipid biosynthesis,

particularly the synthesis of phosphatidylcholine (PC), which is vital for parasite membrane

formation and growth.[15]
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Figure 1: UCT943 Mechanism of Action.

Experimental Workflow Overview
The following diagram illustrates a typical workflow for the preclinical evaluation of UCT943,

from initial in vitro screening to in vivo efficacy studies.
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Figure 2: Preclinical Evaluation Workflow.
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Conclusion
UCT943 is a promising preclinical antimalarial candidate with excellent potency and favorable

physicochemical properties. The detailed protocols and application notes provided herein are

intended to support the research community in conducting robust and reproducible studies to

further elucidate the therapeutic potential of UCT943. Adherence to these guidelines will

facilitate the generation of high-quality data and contribute to the global effort to develop new

and effective treatments for malaria.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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